molecular formula C15H19N5O3S B10992234 2-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide

2-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide

Cat. No.: B10992234
M. Wt: 349.4 g/mol
InChI Key: GQTUYRBHWPMCJK-UHFFFAOYSA-N
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Description

This compound is a mouthful, so let’s break it down. It consists of several functional groups:

    Benzimidazole: A bicyclic aromatic system containing a benzene ring fused with an imidazole ring.

    Hydroxyl group: The -OH group contributes to its hydrophilic nature.

    Imino group: The =NH group adds reactivity.

    Sulfonamide: The -SO2NH2 group imparts acidity and solubility.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: Can be oxidized to form sulfonyl chlorides or sulfonates.

    Reduction: Reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions at the benzimidazole nitrogen.

    Common Reagents: Oxidizing agents (e.g., PCC), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).

    Major Products: Various derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

    Targets: Specific molecular targets are context-dependent.

    Pathways: May interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19N5O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide

InChI

InChI=1S/C15H19N5O3S/c1-19(2)24(22,23)8-7-20-9-12(21)13(14(20)16)15-17-10-5-3-4-6-11(10)18-15/h3-6,16,21H,7-9H2,1-2H3,(H,17,18)

InChI Key

GQTUYRBHWPMCJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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